Cas no 89474-24-8 (N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide)

N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core linked to a p-tolylacetamide moiety. Its structure combines a rigid heterocyclic scaffold with an amide functionality, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The compound exhibits potential as a precursor for the development of bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzymes due to the tetrahydroisoquinoline pharmacophore. Its well-defined synthetic route allows for high purity and scalability, facilitating further structural modifications. The presence of the methylphenyl group enhances lipophilicity, potentially improving membrane permeability in biological applications.
N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide structure
89474-24-8 structure
Product Name:N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide
CAS No:89474-24-8
MF:C18H20N2O
MW:280.364204406738
MDL:MFCD04612028
CID:599365
PubChem ID:2459161
Update Time:2025-10-30

N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Isoquinolineacetamide, 3,4-dihydro-N-(4-methylphenyl)-
    • 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)acetamide
    • N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide
    • 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)acetamide
    • SR-01000304205
    • HMS2414K17
    • SDCCGSBI-0138681.P001
    • CHEMBL1522192
    • DTXSID50368743
    • MLS000572177
    • SR-01000304205-1
    • EN300-26866619
    • 89474-24-8
    • Z46161954
    • AKOS000408346
    • SMR000151194
    • MDL: MFCD04612028
    • Inchi: 1S/C18H20N2O/c1-14-6-8-17(9-7-14)19-18(21)13-20-11-10-15-4-2-3-5-16(15)12-20/h2-9H,10-13H2,1H3,(H,19,21)
    • InChI Key: GYEGBFUEMLBSFM-UHFFFAOYSA-N
    • SMILES: O=C(CN1CC2C=CC=CC=2CC1)NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 280.157563266g/mol
  • Monoisotopic Mass: 280.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.3Ų

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Additional information on N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide

Comprehensive Overview of N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (CAS No. 89474-24-8)

N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide, identified by its CAS number 89474-24-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, featuring both an acetamide moiety and a tetrahydroisoquinoline ring, makes it a subject of interest for drug discovery and development.

In recent years, the scientific community has shown growing interest in tetrahydroisoquinoline-based compounds due to their potential roles in modulating neurological and metabolic pathways. Researchers are particularly intrigued by the N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide structure, as it may offer insights into the design of novel small-molecule therapeutics. The compound's CAS 89474-24-8 is frequently referenced in academic papers and patent filings, highlighting its relevance in modern medicinal chemistry.

The synthesis of N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide typically involves multi-step organic reactions, including amide bond formation and ring cyclization strategies. These synthetic approaches are often optimized to achieve high yields and purity, which are critical for research applications. The compound's molecular weight and solubility profile are key physicochemical properties that influence its behavior in biological systems, making it a valuable candidate for structure-activity relationship (SAR) studies.

One of the most searched topics related to CAS 89474-24-8 is its potential biological activity. Preliminary studies suggest that derivatives of tetrahydroisoquinoline may exhibit receptor-binding affinity, particularly in the context of central nervous system (CNS) targets. This has led to speculation about its utility in addressing conditions such as neurodegenerative disorders or metabolic syndromes. However, comprehensive clinical data are still limited, and further research is needed to validate these hypotheses.

From a commercial perspective, N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide is often sourced by pharmaceutical manufacturers and research laboratories for exploratory studies. Its CAS number 89474-24-8 serves as a unique identifier in chemical databases, facilitating procurement and regulatory compliance. The compound is typically supplied as a high-purity powder, with stringent quality control measures to ensure consistency across batches.

In the context of green chemistry and sustainable synthesis, researchers are also investigating eco-friendly routes to produce tetrahydroisoquinoline derivatives. This aligns with broader industry trends toward reducing environmental impact while maintaining chemical efficacy. The N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide framework offers opportunities to explore catalytic methods and solvent-free reactions, which are increasingly popular in modern synthetic chemistry.

Another area of interest is the computational modeling of CAS 89474-24-8 and its analogs. Advanced molecular docking and quantitative structure-activity relationship (QSAR) techniques are being employed to predict the compound's interactions with biological targets. These in silico approaches complement experimental studies, accelerating the identification of promising lead compounds for further development.

For researchers working with N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide, proper handling protocols and storage conditions are essential to maintain its stability. The compound should be stored in a cool, dry environment, protected from light and moisture, to prevent degradation. Safety data sheets (SDS) provide detailed guidance on personal protective equipment (PPE) and laboratory best practices when handling this material.

In summary, N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (CAS 89474-24-8) represents a fascinating area of research at the intersection of medicinal chemistry and drug discovery. Its structural features and potential biological activities make it a compelling subject for ongoing and future studies. As scientific understanding of this compound deepens, it may pave the way for innovative therapeutic solutions in areas of unmet medical need.

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